2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
The compound is a complex organic molecule that includes a benzoic acid moiety, a pyrrolidinone ring, and a 3,4-dimethoxyphenethyl group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoic acid moiety would contribute a carboxylic acid group, the pyrrolidinone ring would add a cyclic amide structure, and the 3,4-dimethoxyphenethyl group would introduce two methoxy groups and a phenyl ring .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the carboxylic acid group, the amide group in the pyrrolidinone ring, and the methoxy groups on the phenyl ring . These groups could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could make the compound acidic, and the various oxygen-containing groups could make it relatively polar .Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits potential as a lead structure for drug development due to its unique chemical features. Researchers are investigating its interactions with biological targets, such as enzymes or receptors, to design novel therapeutic agents. The presence of the thio group and the aromatic ring in the structure suggests possible applications in antimicrobial, anticancer, or anti-inflammatory drug design .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c1-27-15-8-7-13(11-16(15)28-2)9-10-22-19(23)12-18(20(22)24)29-17-6-4-3-5-14(17)21(25)26/h3-8,11,18H,9-10,12H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZAPKBGNBWNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3,4-Dimethoxyphenethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid |
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